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Introduction
The surface modification of nanoparticles with sodium hyaluronate (the sodium salt of

hyaluronic acid, HA) is a pivotal strategy in the development of advanced drug delivery

systems. HA is a naturally occurring, biocompatible, and biodegradable glycosaminoglycan that

is a major component of the extracellular matrix.[1][2] Its unique physicochemical properties

and biological functions make it an ideal candidate for nanoparticle functionalization.[2][3] A key

advantage of using HA is its ability to actively target the CD44 receptor, a cell surface

glycoprotein that is overexpressed in many types of cancer cells and is involved in cell

proliferation, migration, and adhesion.[1][4][5] This targeted approach can enhance the

intracellular delivery of therapeutic agents to tumor cells, thereby improving efficacy and

reducing off-target side effects.[4][6]

These application notes provide detailed protocols for the synthesis of poly(lactic-co-glycolic

acid) (PLGA) nanoparticles, their surface modification with sodium hyaluronate, loading of a

model anticancer drug (doxorubicin), and subsequent characterization and in vitro evaluation.
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The surface modification of nanoparticles with sodium hyaluronate induces significant changes

in their physicochemical properties. These changes are crucial for their in vivo performance,

influencing their stability, biocompatibility, and cellular uptake. The following tables summarize

the typical quantitative data obtained before and after HA modification.

Table 1: Physicochemical Properties of PLGA Nanoparticles Before and After Hyaluronic Acid

(HA) Modification.

Parameter
Unmodified PLGA
Nanoparticles

HA-Modified PLGA
Nanoparticles

Reference(s)

Average Particle Size

(nm)
298.11 ± 20.15 390.84 ± 27.28 [7]

Polydispersity Index

(PDI)
0.155 0.139 [1]

Zeta Potential (mV) +34.3 ± 5.2 -36.1 ± 5.4 [7]

Note: The shift in zeta potential from positive to negative is a strong indicator of successful HA

coating due to the anionic nature of hyaluronic acid.[7][8]

Table 2: Doxorubicin (DOX) Loading and Release Characteristics of HA-Modified

Nanoparticles.

Parameter Value Reference(s)

Drug Loading Content (DLC,

%)
6.7 - 6.9 [9]

Encapsulation Efficiency (EE,

%)
71.6 - 85 [9][10]

Cumulative DOX Release at

pH 7.4 (24h)
21.4% [4][11]

Cumulative DOX Release at

pH 5.0 (24h)
58.9% [4][11]
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Note: The pH-dependent drug release is a desirable feature for cancer therapy, as the tumor

microenvironment is typically more acidic than physiological pH.[4][11]

Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the preparation and evaluation of HA-

modified nanoparticles.

Protocol 1: Synthesis of PLGA Nanoparticles by
Nanoprecipitation
This protocol describes the synthesis of PLGA nanoparticles using the nanoprecipitation

(solvent displacement) method.[12][13]

Materials:

Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 12 kDa)

Acetone

Pluronic® F-108

Deionized water

Magnetic stirrer

Syringe pump

Procedure:

Dissolve 76 mg of PLGA in 5 mL of acetone. Gently warm and stir the solution to ensure the

complete dissolution of the polymer.

In a separate beaker, prepare a 50 mL aqueous solution containing 14 mg of Pluronic® F-

108.

Place the aqueous solution on a magnetic stirrer and stir vigorously.
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Using a syringe pump, add the organic phase (PLGA solution) dropwise to the aqueous

phase at a rate of 1 mL/min.

Continue stirring the resulting nanoparticle suspension overnight at room temperature to

allow for the complete evaporation of the organic solvent.

The resulting PLGA nanoparticles can be collected by centrifugation for further use.

Protocol 2: Surface Modification of PLGA Nanoparticles
with Sodium Hyaluronate
This protocol details the covalent conjugation of sodium hyaluronate to the surface of PLGA

nanoparticles using carbodiimide chemistry (EDC/NHS).[1][14]

Materials:

PLGA nanoparticles (from Protocol 1)

Sodium hyaluronate (HA)

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 4.7)

Centrifuge

Procedure:

Disperse the PLGA nanoparticles in MES buffer.

In a separate container, dissolve sodium hyaluronate in MES buffer and allow it to presoak

overnight for complete solubilization and swelling.

Activate the carboxylic acid groups of HA by adding EDC and NHS to the HA solution. Allow

the reaction to proceed for 2 hours.
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Add the PLGA nanoparticle suspension to the activated HA solution.

Stir the mixture overnight at room temperature to allow for the conjugation of HA to the

nanoparticle surface.

Remove excess and unreacted HA by performing three cycles of centrifugation at 15,000 x g

for 20 minutes, redispersing the nanoparticle pellet in deionized water after each cycle.

Protocol 3: Doxorubicin (DOX) Loading into HA-Modified
Nanoparticles
This protocol describes the loading of doxorubicin into the HA-modified PLGA nanoparticles.[4]

[11][15]

Materials:

HA-modified PLGA nanoparticles (from Protocol 2)

Doxorubicin hydrochloride (DOX·HCl)

Triethylamine (TEA)

N,N-dimethylformamide (DMF)

Formamide

Dialysis bag (MWCO 3.5 kDa)

Deionized water

Procedure:

Dissolve the HA-modified PLGA nanoparticles in formamide.

In a separate vial, disperse DOX·HCl in DMF in the presence of TEA (molar ratio of TEA to

DOX = 1.3:1).

Add the DOX solution dropwise to the nanoparticle solution while stirring.
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Transfer the mixed suspension into a dialysis bag (MWCO 3.5 kDa).

Dialyze the suspension against deionized water for an adequate period to remove unloaded

drug and organic solvents. Change the dialysis medium frequently.

The resulting DOX-loaded HA-modified nanoparticles can be collected for characterization.

Protocol 4: Characterization of Nanoparticles
4.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

Procedure:

Dilute the nanoparticle suspension in deionized water for size and PDI measurements,

and in 10 mM NaCl for zeta potential measurement.[8][16]

Perform the measurements in triplicate at 25°C.[8]

Analyze the data to obtain the average particle size, PDI, and zeta potential.

4.2 Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

Instrumentation: High-Performance Liquid Chromatography (HPLC) or UV-Vis

Spectrophotometer.

Procedure:

Lyophilize a known amount of the DOX-loaded nanoparticle suspension.

Dissolve the lyophilized powder in a suitable solvent to break the nanoparticles and

release the encapsulated drug.

Quantify the amount of DOX using a validated HPLC or UV-Vis method.

Calculate DLC and EE using the following formulas:[17]

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
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EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 5: In Vitro Drug Release Study
This protocol describes the in vitro release of DOX from the HA-modified nanoparticles at

different pH values.[4][11][18]

Materials:

DOX-loaded HA-modified nanoparticles

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

Dialysis bag (MWCO 3.5 kDa)

Shaking incubator

Procedure:

Disperse a known amount of DOX-loaded nanoparticles in PBS (pH 7.4 or 5.0) and place the

suspension in a dialysis bag.

Place the dialysis bag in a larger container with a known volume of the corresponding fresh

PBS.

Incubate at 37°C in a shaking incubator.

At predetermined time intervals, withdraw a sample from the release medium and replace it

with an equal volume of fresh medium to maintain sink conditions.

Quantify the amount of DOX in the collected samples using HPLC or UV-Vis

spectrophotometry.

Plot the cumulative percentage of drug release versus time.

Protocol 6: In Vitro Cellular Uptake Study
This protocol evaluates the cellular uptake of HA-modified nanoparticles in CD44-positive

cancer cells using flow cytometry.[2][19]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.spandidos-publications.com/10.3892/mmr.2018.9687
https://pmc.ncbi.nlm.nih.gov/articles/PMC6297777/
https://pubs.acs.org/doi/abs/10.1021/mp400154a
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196641/
https://pubs.rsc.org/en/content/articlelanding/2020/nr/d0nr01627f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Fluorescently labeled HA-modified nanoparticles (e.g., loaded with a fluorescent dye or using

a fluorescently tagged polymer)

CD44-positive cancer cell line (e.g., A549, MCF7)

Cell culture medium

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

Incubate the cells with the fluorescently labeled HA-modified nanoparticles at a specific

concentration for a defined period (e.g., 2-4 hours).

As a control for CD44-mediated uptake, pre-incubate a set of cells with an excess of free HA

before adding the nanoparticles.

After incubation, wash the cells three times with cold PBS to remove non-internalized

nanoparticles.

Detach the cells from the plates and resuspend them in PBS.

Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity,

which corresponds to the amount of nanoparticle uptake.[20]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.researchgate.net/figure/Nanoparticle-cellular-uptake-ARepresentative-flow-cytometry-histograms-of-uptake_fig5_237817209
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nanoparticle Synthesis & Modification
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Caption: Experimental workflow for the synthesis and surface modification of PLGA

nanoparticles with hyaluronic acid.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15619249?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HA-Nanoparticle

CD44 Receptor

Binding

Clathrin-coated Pit

Internalization

Cell Membrane

Early Endosome

Lysosome

Drug Release
(low pH)

Nucleus

Drug Action

Click to download full resolution via product page

Caption: CD44-mediated endocytosis of hyaluronic acid-modified nanoparticles for targeted

drug delivery.
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In Vitro Evaluation Workflow
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Caption: Workflow for the in vitro cellular uptake assay of HA-modified nanoparticles using flow

cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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